6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Description
6-(Trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring dual trifluoromethyl (CF₃) groups: one at the 6-position of the pyridine ring and another on the meta-position of the phenyl group attached via the carboxamide linkage. The CF₃ groups confer enhanced metabolic stability, lipophilicity, and electron-withdrawing effects, making this compound a candidate for applications in medicinal chemistry and agrochemical development.
Properties
IUPAC Name |
6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6N2O/c15-13(16,17)9-2-1-3-10(6-9)22-12(23)8-4-5-11(21-7-8)14(18,19)20/h1-7H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHFFNSEOOKABO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN=C(C=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule can be dissected into two primary components:
- 6-(Trifluoromethyl)pyridine-3-carboxylic acid : Serves as the acylating agent.
- 3-(Trifluoromethyl)aniline : Provides the aromatic amine for amide formation.
Key disconnections include:
- Amide bond formation between the pyridine carboxylic acid and aniline.
- Trifluoromethylation at the pyridine C6 and aniline C3 positions.
Synthesis of 6-(Trifluoromethyl)Pyridine-3-Carboxylic Acid
Trifluoromethylation of Pyridine Precursors
Trifluoromethyl groups are introduced via transition-metal-catalyzed cross-coupling or nucleophilic substitution.
Copper-Mediated Trifluoromethylation
A halogenated pyridine (e.g., 6-chloropyridine-3-carboxylic acid) reacts with a trifluoromethyl copper(I) reagent under Ullmann conditions:
$$
\text{6-Chloropyridine-3-carboxylic acid} + \text{CF}_3\text{Cu} \xrightarrow{\text{DMF, 110°C}} \text{6-(Trifluoromethyl)pyridine-3-carboxylic acid}
$$
This method achieves moderate yields (45–60%) but requires anhydrous conditions.
Photoredox Catalysis
Recent advances employ iridium photocatalysts to generate trifluoromethyl radicals from CF$$3$$SO$$2$$Na, enabling C–H trifluoromethylation of pyridine derivatives.
Preparation of 3-(Trifluoromethyl)Aniline
Direct Trifluoromethylation of Aniline
Electrophilic trifluoromethylation using Umemoto’s reagent (O-(trifluoromethyl)dibenzofuranium tetrafluoroborate) in the presence of a Lewis acid (BF$$3$$·OEt$$2$$):
$$
\text{Aniline} + \text{Umemoto's reagent} \xrightarrow{\text{CH}2\text{Cl}2, -20°C} \text{3-(Trifluoromethyl)aniline}
$$
Regioselectivity is controlled by directing groups, yielding 65–75% product.
Sandmeyer Reaction
Diazotization of 3-nitroaniline followed by reaction with CF$$3$$Cu:
$$
\text{3-Nitroaniline} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{CF}_3\text{Cu}} \text{3-(Trifluoromethyl)aniline}
$$
This method requires careful temperature control (<5°C) to avoid side reactions.
Amide Bond Formation
Acid Chloride Route
- Activation : Convert 6-(trifluoromethyl)pyridine-3-carboxylic acid to its acid chloride using thionyl chloride:
$$
\text{RCOOH} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{RCOCl} + \text{SO}2 + \text{HCl}
$$ - Coupling : React the acid chloride with 3-(trifluoromethyl)aniline in dichloromethane with a base (e.g., triethylamine):
$$
\text{RCOCl} + \text{ArNH}2 \xrightarrow{\text{Et}3\text{N}} \text{RCONHAr} + \text{HCl}
$$
Yields exceed 80% with high purity.
Industrial-Scale Production Considerations
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Copper-mediated CF$$_3$$ | Ullmann coupling, amidation | 58 | 95 | Moderate |
| Photoredox catalysis | Radical trifluoromethylation | 72 | 98 | High |
| Hantzsch cyclization | Cyclization, amidation | 65 | 90 | Low |
Challenges and Optimization Strategies
- Trifluoromethyl Group Stability : Hydrolytic degradation under acidic conditions necessitates pH-controlled environments.
- Regioselectivity : Directed ortho-metalation techniques improve selectivity during pyridine functionalization.
- Cost Efficiency : Sourcing affordable trifluoromethylation reagents (e.g., CF$$_3$$I gas) reduces production costs.
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing its lipophilicity and stability. This interaction can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The following table summarizes key structural differences between the target compound and related pyridine-carboxamide derivatives:
Key Comparative Insights
Electronic and Steric Effects
- Bulky substituents, such as the heptafluoropropan-2-yl group in ’s compound, may reduce bioavailability due to steric hindrance, whereas the target compound’s simpler structure likely offers better synthetic accessibility .
Physicochemical Properties
- Solubility: Increased fluorination may reduce aqueous solubility, necessitating formulation optimization for drug development .
Biological Activity
6-(Trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide, a compound characterized by its unique trifluoromethyl groups, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H9F6N2O
- Molecular Weight : 304.22 g/mol
- CAS Number : 1261365-46-1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl substitutions exhibit significant antimicrobial effects. A study highlighted the efficacy of related compounds against antibiotic-resistant strains of bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These compounds demonstrated:
- Inhibition of biofilm formation
- Eradication of preformed biofilms
- Low toxicity to human cells with selectivity factors greater than 20 .
Anticancer Activity
The compound's anticancer potential has been explored in various cancer cell lines. For instance, it was found to inhibit cell proliferation in certain leukemia cells, demonstrating:
- IC50 values (concentration required to inhibit cell growth by 50%) in the low micromolar range.
- Mechanisms involving the induction of apoptosis and cell cycle arrest have been suggested through biochemical assays .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of specific kinases involved in cell signaling pathways.
- Disruption of bacterial cell wall synthesis , leading to cell lysis.
- Interference with DNA replication and repair mechanisms in cancer cells.
Case Studies and Research Findings
Q & A
Q. What are the key steps in synthesizing 6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves coupling a pyridine-3-carboxylic acid derivative with a substituted aniline. Critical steps include:
- Carboxylic acid activation : Using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to form an acyl chloride or active ester intermediate.
- Amide bond formation : Reacting the activated acid with 3-(trifluoromethyl)aniline under reflux in anhydrous solvents (e.g., dichloromethane or THF).
- Purification : Column chromatography or recrystallization to isolate the product. Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), temperature control (50–80°C to balance yield and side reactions), and catalyst use (e.g., DMAP for accelerated coupling). Yield improvements (from ~40% to >70%) are achieved by iterative adjustment of these parameters .
Q. How is the structural identity and purity of this compound confirmed?
Methodological validation includes:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the presence of trifluoromethyl groups (distinct F coupling patterns) and aromatic protons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 365.1).
- HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography with UV detection at 254 nm .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values or target selectivity may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., reference inhibitors like staurosporine).
- Compound stability : Perform stability studies in assay buffers (pH 7.4, 37°C) using LC-MS to detect degradation products.
- Structural analogs : Compare activity of derivatives (e.g., replacing trifluoromethyl with methyl or chloro groups) to isolate substituent effects .
Q. How can computational methods guide the design of derivatives with improved target affinity?
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). The trifluoromethyl group’s electronegativity often enhances binding to hydrophobic pockets.
- QSAR modeling : Correlate substituent properties (logP, polar surface area) with activity data to predict optimal modifications (e.g., adding a methoxy group for solubility vs. a fluoro group for potency) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral intermediates : Use asymmetric catalysis (e.g., BINAP ligands with palladium) to control stereochemistry.
- Crystallization-induced dynamic resolution : Exploit differential solubility of enantiomers in specific solvents (e.g., ethanol/water mixtures).
- Process analytics : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
